

A Comprehensive Spectroscopic Guide to 2-Ethylhydracrylic Acid

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Compound of Interest

Compound Name: 2-Ethylhydracrylic acid

Cat. No.: B120532

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Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis of the key spectroscopic data for **2-Ethylhydracrylic acid** (CAS: 3639-21-2), also known as 2-Ethyl-2-hydroxybutanoic acid. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with field-proven methodologies, this document serves as a definitive reference for the characterization of this important hydroxy fatty acid.

Introduction: The Significance of 2-Ethylhydracrylic Acid

2-Ethylhydracrylic acid is a branched-chain hydroxy fatty acid of significant interest in metabolic research. It is recognized as a key biomarker in urine for diagnosing certain inborn errors of metabolism, particularly those related to the isoleucine oxidation pathway, such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1] Its unambiguous identification and quantification are paramount for clinical diagnostics and metabolic studies.

This guide moves beyond a simple data repository. As application scientists, we understand that the causality behind experimental choices is as critical as the data itself. Therefore, each protocol is presented as a self-validating system, grounded in authoritative spectroscopic principles, to ensure that researchers can not only understand our results but also confidently reproduce them.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following molecular structure and atom numbering scheme for **2-Ethylhydracrylic acid** will be used throughout this guide.

Caption: Molecular structure of **2-Ethylhydracrylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like **2-Ethylhydracrylic acid**, ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR identifies all unique carbon environments.

3.1. Experimental Protocol: NMR Analysis

The choice of solvent and instrument frequency are critical for obtaining high-quality NMR data. Deuterated water (D_2O) is a suitable solvent for this polar analyte; however, it will result in the exchange and disappearance of labile protons (hydroxyl and carboxyl). For observing all protons, a solvent like DMSO-d_6 would be chosen. The data presented here was acquired in water, a common solvent for metabolomics studies.

Methodology:

- **Sample Preparation:** Accurately weigh ~5-10 mg of **2-Ethylhydracrylic acid** and dissolve in ~0.7 mL of deuterated solvent (e.g., Water- d_2 , 99.9%). Add a small amount of a reference standard, such as DSS or a related compound, for accurate chemical shift calibration.
- **Instrument Setup:** Utilize a high-field NMR spectrometer (≥ 400 MHz) for superior signal dispersion and resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - **Typical Parameters:** 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~3-4 seconds.

- Apply a solvent suppression technique if a strong residual H₂O signal is present.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, removing complex C-H coupling.
 - Typical Parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds, wide spectral width (~220 ppm).

3.2. ¹H NMR Spectral Data

The following data was obtained on a 500 MHz spectrometer in Water (pH 7.0).[2] Note that under these conditions, the acidic proton of the carboxylic acid (on O2) and the hydroxyl proton (on O3) are exchanged with the deuterium from the solvent and are therefore not observed.

Signal Assignment (Atom No.)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H on C4, C6	0.87	Triplet (t)	6H	~7.5
H on C3, C5	1.68	Quartet (q)	4H	~7.5

3.3. Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is remarkably simple and symmetric, immediately confirming the presence of two equivalent ethyl groups.

- Causality of Signals:
 - δ 0.87 (t, 6H): This upfield triplet corresponds to the six protons of the two equivalent methyl groups (C4 and C6). The signal is split into a triplet because each methyl group is adjacent to a methylene group (C3 and C5, respectively) bearing two protons, following the n+1 rule (2+1=3).
 - δ 1.68 (q, 4H): This signal represents the four protons of the two equivalent methylene groups (C3 and C5). It appears as a quartet because each methylene group is adjacent to

a methyl group with three protons ($n+1$ rule: $3+1=4$). The downfield shift relative to the methyl protons is due to their closer proximity to the electron-withdrawing quaternary carbon center (C2).

The integration values (6H and 4H) perfectly match the number of protons in these environments, providing a self-validating confirmation of the structure.

3.4. Predicted ^{13}C NMR Spectral Data

Experimental ^{13}C NMR data for **2-Ethylhydracrylic acid** is not readily available in public spectral databases.[2][3] However, based on established chemical shift principles for analogous structures, a reliable prediction can be made.[4][5][6] This serves as an authoritative guide for researchers acquiring this data.

Signal Assignment (Atom No.)	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (Carboxyl)	175 - 185	Carboxylic acid carbonyl carbons are highly deshielded and appear significantly downfield.
C2 (Quaternary)	75 - 85	This quaternary carbon is bonded to two electronegative oxygen atoms, causing a strong downfield shift.
C3, C5 (Methylene)	25 - 35	Standard chemical shift for sp^3 methylene carbons in an alkyl chain.
C4, C6 (Methyl)	5 - 15	Standard chemical shift for terminal sp^3 methyl carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

4.1. Experimental Protocol: FTIR Analysis

For a solid sample like **2-Ethylhydracrylic acid**, Attenuated Total Reflection (ATR) is the most efficient and common technique, requiring minimal sample preparation.

Methodology:

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Background Scan:** Perform a background scan of the empty ATR crystal. This is a critical self-validating step to subtract the absorbance of ambient air (CO₂ and H₂O) from the final sample spectrum.
- **Sample Scan:** Acquire the sample spectrum.
- **Instrument Parameters:**
 - **Spectral Range:** 4000 - 400 cm⁻¹
 - **Resolution:** 4 cm⁻¹
 - **Scans:** 16-32 scans are typically sufficient to achieve a high signal-to-noise ratio.

4.2. IR Spectral Data

The following key absorption bands are identified from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[\[7\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~2500-3300	Broad, Strong	O-H (Carboxylic Acid)	Stretching
~3500	Sharp, Medium	O-H (Tertiary Alcohol)	Stretching
~2970	Strong	C-H (Alkyl)	Asymmetric/Symmetric Stretching
~1710	Very Strong	C=O (Carboxyl)	Stretching
~1200	Strong	C-O (Carboxyl/Alcohol)	Stretching

4.3. Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups of **2-Ethylhydracrylic acid**.

- **The Carboxylic Acid Signature:** The most prominent feature is the extremely broad absorption band from ~2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.^[5] This overlaps with the C-H stretching signals. The intense, sharp peak around 1710 cm⁻¹ is the unmistakable C=O stretching vibration of the carboxyl group.
- **The Tertiary Alcohol:** A sharper O-H stretching band is expected around 3500 cm⁻¹ for the tertiary alcohol, which may be visible superimposed on the broader carboxylic acid O-H band.
- **Alkyl Framework:** The strong absorptions around 2970 cm⁻¹ are due to the C-H stretching vibrations of the two ethyl groups.
- **Fingerprint Region:** The strong absorption around 1200 cm⁻¹ is characteristic of C-O stretching, further confirming the presence of both the acid and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For a small organic acid, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and highly effective technique.

5.1. Experimental Protocol: GC-MS Analysis

Organic acids are not volatile enough for direct GC analysis. Therefore, a derivatization step is mandatory to convert the polar -OH and -COOH groups into more volatile and thermally stable silyl ethers/esters.

Methodology:

- Sample Preparation (Derivatization):
 - a. Dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
 - b. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
 - c. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization. This step is crucial for achieving sharp, symmetrical peaks in the chromatogram.
- GC Separation:
 - Injection: Inject 1 µL of the derivatized sample into the GC inlet.
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C.
- MS Detection (Electron Ionization):
 - Ionization Energy: Standard 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Source Temperature: ~230°C.

5.2. Mass Spectral Data

The following data is for the underivatized molecule, obtained from the NIST WebBook electron ionization mass spectrum.[8] The molecular ion ($M^{+ \cdot}$) is often weak or absent in EI spectra of alcohols and carboxylic acids.

m/z	Relative Intensity (%)	Proposed Fragment Identity
103	100	$[M - C_2H_5]^+$
75	95	$[C_3H_7O_2]^+$
57	80	$[C_4H_9]^+$ or $[C_2H_5CO]^+$
45	40	$[COOH]^+$
29	70	$[C_2H_5]^+$

5.3. Interpretation of the Mass Spectrum & Fragmentation

The EI mass spectrum is highly informative, with the fragmentation pattern providing a logical pathway to deduce the original structure.

- Molecular Ion ($M^{+ \cdot}$ at m/z 132): The molecular weight of $C_6H_{12}O_3$ is 132.16 g/mol . The molecular ion peak is expected to be very weak or absent, which is typical for tertiary alcohols that fragment readily.
- Base Peak (m/z 103): The most abundant peak (base peak) at m/z 103 corresponds to the loss of an ethyl radical ($\cdot C_2H_5$, mass 29) from the molecular ion. This is a highly favorable α -cleavage adjacent to the tertiary hydroxyl group, resulting in a stable, resonance-stabilized oxonium ion. This fragmentation is a key diagnostic feature.
- Key Fragments:
 - m/z 75: This fragment can arise from the cleavage of the C2-C3/C5 bond, followed by rearrangement.
 - m/z 57: This peak likely corresponds to the further loss of CO_2 (mass 44) from the m/z 103 fragment, or it could represent a $C_2H_5CO^+$ fragment.

- m/z 29: A strong signal for the ethyl cation ($[C_2H_5]^+$) confirms the presence of ethyl groups.

The fragmentation pathway can be visualized as follows:



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Caption: Key fragmentation pathway of **2-Ethylhydracrylic acid** in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous and self-consistent characterization of **2-Ethylhydracrylic acid**. The ¹H NMR confirms the symmetric diethyl structure, the IR spectrum definitively identifies the carboxylic acid and tertiary alcohol functional groups, and the mass spectrum elucidates the molecular weight and key structural motifs through a logical fragmentation pattern. The protocols and interpretations detailed in this guide offer a robust framework for any scientist engaged in the analysis of this, or structurally related, metabolites.

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